molecular formula C11H16BrN3O2 B8708610 Methyl 2-[(5-bromo-2-pyrimidinyl)amino]-4-methylpentanoate

Methyl 2-[(5-bromo-2-pyrimidinyl)amino]-4-methylpentanoate

Cat. No. B8708610
M. Wt: 302.17 g/mol
InChI Key: QEUGQNXHXNBBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(5-bromo-2-pyrimidinyl)amino]-4-methylpentanoate is a useful research compound. Its molecular formula is C11H16BrN3O2 and its molecular weight is 302.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(5-bromo-2-pyrimidinyl)amino]-4-methylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(5-bromo-2-pyrimidinyl)amino]-4-methylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16BrN3O2

Molecular Weight

302.17 g/mol

IUPAC Name

methyl 2-[(5-bromopyrimidin-2-yl)amino]-4-methylpentanoate

InChI

InChI=1S/C11H16BrN3O2/c1-7(2)4-9(10(16)17-3)15-11-13-5-8(12)6-14-11/h5-7,9H,4H2,1-3H3,(H,13,14,15)

InChI Key

QEUGQNXHXNBBBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC1=NC=C(C=N1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2-amino-5-bromopyrimidine (3.12 g, 17.93 mmol) in dry DMF (60 mL) at 0° C. under dry nitrogen was added NaH (860 mg, 21.52 mmol) portionwise and the reaction was warmed to rt and stirred for 1 hour. The reaction was cooled again to 0° C. and methyl 2-bromo-4-methylpentanoate (4.7 g, 22.42 mmol, Bull. Chem. Soc. Jpn. 1989, 62, 2562) was added dropwise and the reaction was warmed to rt and stirred another 4 hours. Water was added, the aqueous phase neutralized with aq. 10 % HCl, and the product extracted with Et2O (2×), dried over Na2SO4, concentrated in vacuo, and purified by flash chromatography over silica gel (EtOAc/Hex, 2/8 then 3/7 then 4/6) to afford methyl 2-[(5-bromo-2-pyrimidinyl)amino]-4-methylpentanoate.
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